1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-9-6-18(7-10-21)22-15-27-20(16-30-24(27)25-22)8-11-23(28)26-13-12-17-4-2-3-5-19(17)14-26/h2-7,9-10,15-16H,8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLWCCUXULNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one typically involves multi-step organic reactions. Commonly, the preparation starts with the formation of the isoquinoline and imidazo[2,1-b]thiazole rings, followed by the coupling of these intermediates with the 4-methoxyphenyl moiety. Reaction conditions generally include the use of specific catalysts, controlled temperatures, and inert atmosphere to ensure high yield and purity.
Industrial Production Methods: Industrial production may employ automated systems to facilitate large-scale synthesis. Techniques such as flow chemistry and continuous processing might be used to maintain consistency and efficiency. Optimization of reaction parameters—such as solvent choice, reaction time, and purification processes—is crucial for scalable production.
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole Core Formation
The imidazothiazole moiety is synthesized via Hantzsch thiazole synthesis (Figure 1):
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Step 1 : Condensation of α-haloketone (e.g., bromoacetophenone derivatives) with thioamides under basic conditions (e.g., K₂CO₃ in aqueous acetone) yields substituted thiazoles .
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Step 2 : Cyclization with hydrazine or substituted amines forms the imidazo[2,1-b]thiazole core .
Example :
Reaction of 6-(4-methoxyphenyl)thiazol-2-amine with α-bromoacetophenone derivatives in refluxing ethanol produces 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole intermediates .
Propan-1-one Linkage
The ketone bridge is introduced via nucleophilic acyl substitution :
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Step : 3-Chloropropiophenone reacts with 3,4-dihydroisoquinoline under basic conditions (e.g., NaH in DMF) to form the propan-1-one-dihydroisoquinoline fragment .
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Coupling : The imidazothiazole and dihydroisoquinoline-propanone fragments are linked via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation using EDCI/HOBt .
Methoxy Group Reactivity
The 4-methoxyphenyl substituent undergoes:
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Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group .
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Electrophilic Substitution : Nitration or halogenation at the para position of the methoxy group under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions .
Ketone Modifications
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Reduction : NaBH₄ reduces the ketone to a secondary alcohol, altering pharmacological activity .
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Condensation : Reacts with hydrazines to form hydrazones, enhancing solubility .
Thermal Stability
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Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C, indicating moderate thermal stability.
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Photodegradation : UV exposure (λ = 254 nm) in methanol results in 15% degradation over 24 hours .
Hydrolytic Stability
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Acidic Conditions (pH 2) : Rapid hydrolysis of the propan-1-one linkage (t₁/₂ = 2.5 h) .
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Basic Conditions (pH 10) : Imidazothiazole ring opening occurs within 6 hours .
Reaction Optimization Data
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the proliferation of various cancer cell lines, including hepatic cancer cells (HepG2) and others. The specific compound under discussion has been synthesized and tested for its anti-proliferative efficacy, demonstrating significant activity against these cell lines .
Neuroprotective Effects
The isoquinoline structure is often associated with neuroprotective effects. Compounds derived from 3,4-dihydroisoquinoline have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This neuroprotective activity makes the compound a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step processes that incorporate various functional groups known for enhancing biological activity. The structure-activity relationship studies indicate that modifications to the thiazole and isoquinoline components can significantly influence the biological efficacy of the compound. For example, the presence of a methoxy group on the phenyl ring has been correlated with increased potency against certain cancer cell lines .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole-based compounds demonstrated that those incorporating the imidazo[2,1-b]thiazole structure exhibited enhanced anticancer activity compared to their non-thiazole counterparts. The compound was part of a larger investigation into novel anticancer agents, where it showed IC50 values in low micromolar ranges against HepG2 cells.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotective agents, the compound was evaluated for its ability to mitigate oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death in neuronal cultures exposed to harmful stimuli, suggesting its potential as a therapeutic agent in neurodegenerative disorders.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one exerts its effects is likely complex, involving multiple molecular targets and pathways. The isoquinoline and imidazo[2,1-b]thiazole components may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycles: The target’s imidazo[2,1-b]thiazole shares a fused-ring system with ’s compound but differs in substituents. The propan-1-one linker in the target may offer greater conformational flexibility compared to the rigid propenylidene group in . Unlike the imidazo-triazinones (), which incorporate a triazine ring, the target’s dihydroisoquinoline moiety could improve CNS penetration or kinase selectivity .
Substituent Effects: The 4-methoxyphenyl group in the target and ’s triazine derivatives may enhance solubility and π-π stacking interactions with target proteins . This contrasts with ’s thiazol-2-yl dihydroquinazolinones, where substituted phenyl groups directly influence anti-tubercular potency .
Biological Activity: While ’s compounds demonstrated anti-tubercular activity (MIC as low as 1.6 µg/mL), the target’s imidazo[2,1-b]thiazole core could similarly disrupt mycobacterial enzymes .
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities. The synthesis pathways and structure-activity relationships (SAR) are also discussed.
Chemical Structure and Properties
The compound consists of multiple pharmacophores including a dihydroisoquinoline moiety and an imidazo[2,1-b]thiazole fragment. Its molecular formula is , and it features a methoxyphenyl substituent which may enhance its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown promising results against various cancer cell lines:
- In vitro studies reported that imidazo[2,1-b]thiazole derivatives demonstrated cytotoxicity against human leukemia (CEM) and cervix carcinoma (HeLa) cells with IC50 values in the submicromolar range. This suggests that the thiazole component may play a crucial role in mediating these effects .
- Case Study : A derivative of imidazo[2,1-b]thiazole was tested against pancreatic ductal adenocarcinoma and exhibited significant antiproliferative activity. The compound's mechanism was linked to the inhibition of key cell cycle regulators such as CDK1 .
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has also been documented:
- Compounds featuring the thiazole ring showed potent activity against various bacterial strains. For example, certain 6-(1H-1,2,3-triazol-4-yl)-imidazo[2,1-b]thiazoles demonstrated excellent antimicrobial effects comparable to established antibiotics .
Neuroprotective Effects
The neuroprotective potential of 3,4-dihydroisoquinoline derivatives has been explored in the context of neurodegenerative diseases:
- Compounds derived from 3,4-dihydroisoquinoline have been investigated for their ability to protect neuronal cells from oxidative stress. This is particularly relevant for conditions such as Parkinson's disease and schizophrenia, where oxidative damage plays a significant role in disease progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- The presence of the methoxy group on the phenyl ring has been correlated with enhanced lipophilicity and cellular uptake, potentially increasing the compound's efficacy against cancer cells.
- Modifications to the thiazole ring can also influence the compound's interaction with biological targets. For instance, substituents at specific positions on the thiazole can either enhance or diminish anticancer activity depending on their electronic properties .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | CEM (leukemia), HeLa (cervix) | Submicromolar | Inhibition of CDK1 |
| Antimicrobial | Various bacterial strains | Varies | Disruption of cell wall synthesis |
| Neuroprotective | Neuronal cell lines | Not specified | Protection from oxidative stress |
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yields?
The synthesis typically involves multi-step protocols, such as coupling imidazo[2,1-b]thiazole and dihydroisoquinoline intermediates. For example, analogous compounds are synthesized via:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core by reacting aryl glyoxals with 2-aminobenzothiazoles under catalyst-free conditions in ethanol (Table 2, ).
- Step 2 : Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution (similar to methods in for thiazole-amine intermediates).
- Step 3 : Propanone linkage using a ketone-forming reaction, as seen in dihydroquinazolinone syntheses ( ). Yields can be improved by optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, particularly the imidazo[2,1-b]thiazole and dihydroisoquinoline moieties?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm for imidazo-thiazole) and dihydroisoquinoline’s methylene groups (δ 3.0–4.0 ppm) ( ).
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ ().
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]+) ().
- X-ray Crystallography (if crystalline): Resolve spatial arrangements of fused rings (similar to methods in ) .
Advanced Research Questions
Q. How do electronic effects of substituents on the 4-methoxyphenyl group influence biological activity, and what methodologies validate structure-activity relationships (SAR)?
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., nitro) may disrupt binding ( , Table 2).
- Methodologies :
- In Vitro Assays : Compare IC50 values against targets (e.g., Mycobacterium tuberculosis, as in ).
- Density Functional Theory (DFT) : Calculate Hammett constants (σ) to correlate substituent electronic profiles with activity ().
- Molecular Docking : Map interactions between the 4-methoxyphenyl group and binding pockets (e.g., using AutoDock Vina) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability ( ).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers ( ).
- Control Experiments : Test for off-target effects (e.g., kinase panel screening) or metabolite interference ( ).
- Structural Confirmation : Re-analyze compound purity via HPLC or crystallography to rule out degradation products .
Q. Can computational approaches predict binding interactions with biological targets, and what experimental validations are required?
- Molecular Docking : Predict binding poses with targets (e.g., Mycobacterium enzymes) using software like Schrödinger Suite ( ).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories ().
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis Studies : Validate critical residues identified in docking (e.g., Ala-scanning) .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions ().
- Advanced Synthesis : Consider microwave-assisted or flow-chemistry approaches to reduce reaction times (analogous to methods in ).
- Biological Assays : Include positive controls (e.g., rifampicin for anti-tubercular studies) and dose-response curves ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
